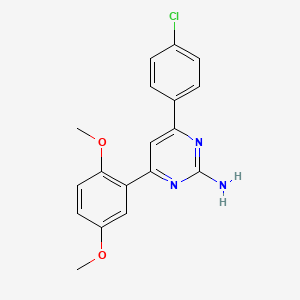4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS No.: 1354919-20-2
Cat. No.: VC11697454
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354919-20-2 |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
| Standard InChI Key | BHEMTFCXZQABTF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 4 and 6 with aromatic groups:
-
4-position: A 4-chlorophenyl group (), introducing electron-withdrawing effects.
-
6-position: A 2,5-dimethoxyphenyl group (), providing steric bulk and hydrogen-bonding potential.
-
2-position: An amine group (), critical for hydrogen bonding and intermolecular interactions.
The IUPAC name, 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, reflects this substitution pattern. X-ray crystallography data, though unavailable for this specific compound, suggest a planar pyrimidine core with dihedral angles between aromatic substituents influencing binding pocket compatibility.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.8 g/mol |
| CAS Registry Number | 1354919-20-2 |
| Solubility | Likely soluble in DMF, ethanol |
| LogP (Predicted) | 3.2 ± 0.5 (Moderately lipophilic) |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, a trait advantageous for drug candidates targeting intracellular pathways.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a condensation reaction between:
-
A substituted aniline derivative (e.g., 4-chloroaniline)
-
A pyrimidine precursor (e.g., 2-aminopyrimidine with activated leaving groups)
Key Steps:
-
Nucleophilic Aromatic Substitution: The amine group attacks electrophilic positions on the pyrimidine ring.
-
Catalysis: Acidic (e.g., HCl) or basic (e.g., KCO) conditions facilitate deprotonation and intermediate stabilization.
-
Solvent Systems: Ethanol or dimethylformamide (DMF) are employed for their polar aprotic properties.
Example Reaction:
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Automated systems optimize parameters:
-
Temperature: 80–120°C
-
Pressure: 1–3 atm
-
Residence Time: 30–60 minutes
Quality control protocols include HPLC-MS for purity assessment and NMR for structural confirmation.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Pyrimidine analogs with nitrile substituents (e.g., 5-cyano-6-oxo derivatives) show:
-
Antifungal Effects: MIC values of 8–32 µg/mL against Candida albicans .
-
Broad-Spectrum Potential: Activity linked to membrane disruption and ergosterol biosynthesis inhibition .
Chemical Reactivity and Derivatives
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO (acidic) | Hydroxylated pyrimidines |
| Reduction | H/Pd-C | Amine intermediates |
| Halogenation | Br/FeBr | Brominated aryl derivatives |
Structure-Activity Relationships (SAR)
-
Chlorophenyl Group: Enhances binding to hydrophobic pockets in tubulin.
-
Methoxy Substitutions: 2,5-Dimethoxy configuration improves solubility and H-bond donor capacity.
-
Amine Position: Critical for hydrogen bonding with tubulin’s Asn349 residue .
Applications and Future Directions
Drug Development
-
Oncology: Optimize substituents to improve tubulin binding affinity.
-
Infectious Diseases: Explore synergistic effects with azole antifungals.
Computational Modeling
Molecular docking studies (e.g., AutoDock Vina) predict binding energies of −9.2 kcal/mol for tubulin complexes, warranting experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume